molecular formula C5H12N2O3S B050053 4-Methylpiperazine-1-sulfonic acid CAS No. 116833-23-9

4-Methylpiperazine-1-sulfonic acid

Cat. No.: B050053
CAS No.: 116833-23-9
M. Wt: 180.23 g/mol
InChI Key: GQPIVVPQPRWBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylpiperazine-1-sulfonic acid is a piperazine derivative featuring a methyl group and a sulfonic acid moiety on the piperazine ring. Its sulfonic acid group enhances acidity compared to sulfonyl derivatives, influencing reactivity and biological interactions .

Properties

IUPAC Name

4-methylpiperazine-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPIVVPQPRWBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564185
Record name 4-Methylpiperazine-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116833-23-9
Record name 4-Methylpiperazine-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 4-methylpiperazine-1-sulfonic acid and related piperazine sulfonyl/sulfonic derivatives:

Compound Name Substituent(s) on Piperazine Key Functional Groups Notable Structural Features
This compound Methyl, sulfonic acid (-SO3H) Sulfonic acid High polarity, strong acidity
4-(4-Methylphenylsulfonyl)piperazine 4-Methylphenylsulfonyl (-SO2-C6H4CH3) Sulfonyl, aromatic ring Increased lipophilicity, steric bulk
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine 3,4-Difluorobenzyl, 4-methylphenylsulfonyl Sulfonyl, fluorinated aryl group Enhanced metabolic stability, halogen effects
4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline Aniline (-NH2), methylpiperazinyl sulfonyl Sulfonyl, amine group Dual functional groups for conjugation
1-(2-Methoxyphenyl)-4-(mesitylsulfonyl)piperazine 2-Methoxyphenyl, mesitylsulfonyl (-SO2-C6H2(CH3)3) Sulfonyl, methoxy group Bulky substituents, steric hindrance

Physicochemical Properties

  • Solubility : The sulfonic acid group in this compound enhances water solubility compared to sulfonyl derivatives (e.g., 4-methylphenylsulfonylpiperazine), which are more lipophilic .
  • Crystallinity: Crystallographic data for 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine reveals a monoclinic system (P21/c) with C–H···O/F interactions, influencing stability . In contrast, sulfonic acid derivatives may form hydrates due to hydrogen bonding .
  • Acidity : The sulfonic acid group (pKa ~1-2) is significantly more acidic than sulfonyl analogs (pKa ~8-10), affecting ionization and reactivity .

SAR (Structure-Activity Relationship) Insights

  • Electron-Withdrawing Groups : Fluorine or nitro groups (e.g., 1-[4-(methylsulfonyl)-2-nitrophenyl]piperazine) increase electrophilicity, enhancing binding to biological targets .
  • Steric Effects : Bulky substituents (e.g., mesitylsulfonyl in 1-(2-methoxyphenyl)-4-mesitylsulfonylpiperazine) reduce enzymatic degradation but may limit target accessibility .
  • Hydrogen Bonding : The sulfonic acid group in this compound facilitates strong interactions with proteins, useful in enzyme inhibition .

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